molecular formula C8H9NO2 B118877 4-(Methylamino)benzoic acid CAS No. 10541-83-0

4-(Methylamino)benzoic acid

Cat. No. B118877
M. Wt: 151.16 g/mol
InChI Key: ZVIDMSBTYRSMAR-UHFFFAOYSA-N
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Patent
US04994569

Procedure details

4-(N-Methyltrifluoroacetamido)benzoic acid may be prepared in the following manner: a solution of trifluoroacetic anhydride (43.75 g) in anhydrous diethyl ether (50 cc) is added to a solution of 4-methylaminobenzoic acid (21 g) in anhydrous diethyl ether (200 cc) while the temperature is maintained in the vicinity of 0° C. The reaction mixture is then stirred for 20 hours at a temperature in the region of 20° C. and is thereafter concentrated to dryness under reduced pressure (2.7 kPa). On recrystallization of the residue obtained in a diisopropyl ether/ethyl acetate mixture (80:20 by volume), 4-(N-methyltrifluoroacetamido)benzoic acid (7.5 g), m.p. 175° C., is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.75 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)[C:3](=[O:8])[C:4]([F:7])([F:6])[F:5].F[C:19](F)(F)[C:20]([O:22][C:23](=[O:28])[C:24](F)(F)F)=[O:21].[CH3:31]NC1C=CC(C(O)=O)=CC=1>C(OCC)C>[CH:23]([O:28][CH:17]([CH3:16])[CH3:9])([CH3:31])[CH3:24].[C:20]([O:22][CH2:23][CH3:24])(=[O:21])[CH3:19].[CH3:1][N:2]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=[O:14])=[CH:11][CH:10]=1)[C:3](=[O:8])[C:4]([F:6])([F:5])[F:7] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
43.75 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
21 g
Type
reactant
Smiles
CNC1=CC=C(C(=O)O)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 20 hours at a temperature in the region of 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is thereafter concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
On recrystallization of the residue

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C)(C)OC(C)C.C(C)(=O)OCC
Name
Type
product
Smiles
CN(C(C(F)(F)F)=O)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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